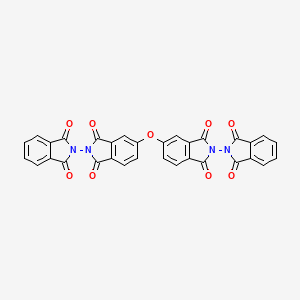
4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide is a chemical compound that has been widely used in scientific research. This compound belongs to the class of diazo compounds and is also known as diazoacetophenone. It has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide involves the formation of a carbene intermediate. This intermediate can react with various functional groups, such as amines, alcohols, and thiols, leading to the formation of covalent bonds. This property makes it useful in a variety of applications, such as protein crosslinking and photoaffinity labeling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide have been extensively studied. It has been shown to be non-toxic to cells and has a low affinity for DNA. However, it can react with various functional groups in proteins, leading to changes in protein structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide in lab experiments is its versatility. It can be used in a variety of applications, such as protein crosslinking and fluorescence labeling. However, its use is limited by its reactivity with functional groups in proteins, which can lead to changes in protein structure and function.
Direcciones Futuras
There are several future directions for the use of 4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide in scientific research. One potential application is in the development of new photoaffinity labeling techniques. Another potential application is in the synthesis of new compounds with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on protein structure and function.
Conclusion:
In conclusion, 4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide is a versatile compound that has been widely used in scientific research. Its mechanism of action involves the formation of a carbene intermediate, which can react with various functional groups in proteins. While its use is limited by its reactivity with functional groups in proteins, it has several potential applications in the development of new techniques and compounds. Further studies are needed to fully understand its mechanism of action and effects on protein structure and function.
Métodos De Síntesis
The synthesis of 4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide can be achieved by several methods. One of the most commonly used methods involves the reaction of diazomethane with N-(4-methylphenyl)-2-naphthalenecarboxamide in the presence of a base. This method yields a high yield of the product and is relatively easy to perform.
Aplicaciones Científicas De Investigación
4-diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including photoaffinity labeling, protein crosslinking, and fluorescence labeling. It has also been used in the synthesis of other compounds, such as diazoacetophenone-2-carboxylic acid.
Propiedades
IUPAC Name |
1-diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-6-8-13(9-7-11)20-18(23)15-10-12-4-2-3-5-14(12)16(21-19)17(15)22/h2-10H,1H3,(H-,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSPUUOCUDVUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2[O-])[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,5-dimethoxyphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5210366.png)

![5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5210385.png)



![3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5210428.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5210448.png)
![N-(3,4-difluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5210456.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)
![N-allyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5210464.png)

![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)